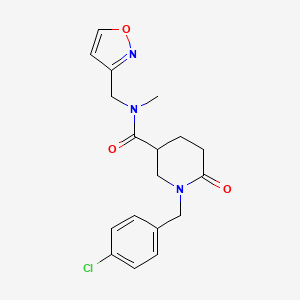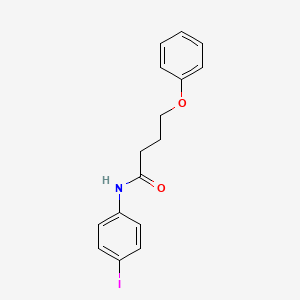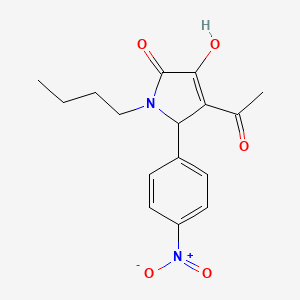![molecular formula C19H21ClN2O2 B5150965 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline as a potential treatment for drug addiction. Since then, it has been widely studied for its potential therapeutic applications and as a tool for understanding the role of dopamine D3 receptors in the brain.
Mecanismo De Acción
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide works by selectively blocking dopamine D3 receptors in the brain. These receptors are involved in reward and motivation pathways, and are thought to play a key role in addiction. By blocking these receptors, this compound reduces the reinforcing effects of drugs of abuse, making it less likely that an individual will continue to seek out and use these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation is that it is not highly soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms by which this compound exerts its effects on dopamine D3 receptors, in order to better understand the role of these receptors in addiction and other processes. Finally, researchers may explore the potential use of this compound as a tool for studying the neurobiology of addiction and related disorders.
Métodos De Síntesis
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This compound is then reacted with piperidine-3-carboxylic acid to form the desired product, this compound. The synthesis process has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. Additionally, it has been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-10-2-4-15(13-22)19(21)23/h1,3,5-9,11,15H,2,4,10,12-13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJOKIZBDTURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)

![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)

![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)

![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
